Kisspeptin-10 human trifluoroacetate is a peptide derived from the KiSS1 gene, known for its role in regulating reproductive hormones by activating the kisspeptin receptor, GPR54. This compound consists of ten amino acids with the sequence Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2. Kisspeptin-10 functions as a potent agonist for GPR54, influencing various physiological processes, including reproduction and tumor suppression. Its significance in cancer biology stems from its capacity to inhibit metastasis and promote epithelial characteristics in malignant cells .
The synthesis of Kisspeptin-10 typically employs solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. This method facilitates the purification of the final product through cleavage from the resin and subsequent high-performance liquid chromatography (HPLC) analysis to confirm purity and identity .
The synthesis process involves:
Kisspeptin-10 has a molecular formula of C63H83N17O14 with a molecular weight of approximately 1302.44 g/mol. The structure includes several critical residues that contribute to its biological activity, particularly at positions where aromatic and polar side chains are present .
The peptide exhibits solubility in various solvents:
Kisspeptin-10 primarily engages in receptor-mediated signaling upon binding to GPR54, leading to various intracellular responses such as calcium mobilization and activation of downstream signaling pathways like ERK1/2 phosphorylation. It has been shown to inhibit cell migration and promote apoptosis in cancerous cells through these mechanisms .
In vitro studies demonstrate that Kisspeptin-10 can induce significant changes in cellular behavior, such as:
The mechanism of action for Kisspeptin-10 involves its binding to GPR54, which activates intracellular signaling cascades primarily through Gαq proteins. This activation leads to increased intracellular calcium levels and subsequent activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, which are crucial for cell proliferation and survival processes .
Studies indicate that Kisspeptin-10 has an effective concentration range (EC50) for receptor activation between 0.18 nM and 1.1 nM, highlighting its potency as a signaling molecule in various biological contexts .
Kisspeptin-10 has garnered attention for its potential applications in various fields:
Research continues to uncover new insights into its mechanisms, expanding potential therapeutic applications across different medical fields .
Kisspeptin-10 (KP-10) exerts its biological functions primarily through binding and activation of the G protein-coupled receptor GPR54 (also termed KISS1R). This receptor features a characteristic seven-transmembrane domain structure that undergoes conformational changes upon ligand binding, enabling coupling with Gαq/11 proteins [1] [6]. The C-terminal amidated decapeptide (sequence: YNWNSFGLRF-NH₂) contains the critical RF-amide motif, which serves as the primary structural determinant for receptor activation [6]. Structure-activity relationship (SAR) studies demonstrate that substitutions at Phe¹ or Trp³ positions significantly reduce receptor activation, confirming their essential roles in molecular recognition [6].
Following receptor binding, KP-10 triggers several downstream signaling cascades:
Table 1: Binding Affinity of Kisspeptin Fragments to GPR54
Peptide Fragment | Receptor Binding Affinity (IC₅₀) | Relative Potency |
---|---|---|
Kisspeptin-54 (KP-54) | 1.7 µM | 1× (Reference) |
Kisspeptin-10 (KP-10) | 140 nM | ~12× higher |
Pentapeptide analogs | 10-50 nM | 100-140× higher |
Data derived from structure-activity relationship studies [6]
These pathways collectively regulate diverse physiological processes, including reproductive hormone secretion and metastasis suppression. Notably, the C-terminal decapeptide exhibits 10-fold higher binding affinity for GPR54 compared to the full-length kisspeptin-54 (KP-54), establishing it as the minimal fully active sequence [6].
KP-10 binding induces rapid and transient intracellular calcium mobilization within seconds of receptor engagement. This calcium flux originates primarily from endoplasmic reticulum stores via IP₃ receptor channels, with minor contributions from extracellular calcium influx through voltage-gated channels [3] [9]. Calcium imaging studies reveal a dose-dependent response (EC₅₀ ≈ 7.5-100 nM), with maximal mobilization observed at 100 nM KP-10 concentrations [9].
Concurrently, KP-10 activates the mitogen-activated protein kinase (MAPK) cascade, particularly phosphorylation of ERK1/2. This process involves:
Table 2: Temporal Dynamics of KP-10 Signaling Events
Signaling Pathway | Activation Onset | Peak Activity | Duration |
---|---|---|---|
Calcium mobilization | 5-15 seconds | 30-60 seconds | <5 minutes |
ERK1/2 phosphorylation | 2-5 minutes | 15-30 minutes | >60 minutes |
NFATc4 nuclear translocation | 15-30 minutes | 60-120 minutes | >6 hours |
The sustained ERK1/2 activation (≥60 minutes) distinguishes KP-10 signaling from transient MAPK responses induced by other GPCR ligands. This prolonged activity enables transcriptional reprogramming through phosphorylation of transcription factors including Elk-1 and c-Fos [9]. In cancer models, this pathway paradoxically suppresses metastasis by inhibiting CXCR4-mediated chemotaxis, blocking stromal cell-derived factor-1 (SDF-1) induced migration [6].
KP-10/GPR54 signaling critically regulates bone formation through osteoblast differentiation. In mesenchymal stem cells (C3H10T1/2 lineage), KP-10 treatment (100 nM, 48 hours) significantly upregulates bone morphogenetic protein 2 (BMP2) expression at both mRNA (4.2-fold increase) and protein levels (3.8-fold increase) [1]. This induction occurs through a calcineurin/NFATc4-dependent mechanism:
Figure: KP-10 Osteogenic Signaling Cascade
KP-10 → GPR54 → ↑Intracellular Ca²⁺ → Calcineurin activation → NFATc4 dephosphorylation → NFATc4 nuclear translocation → BMP2 gene expression → Smad1/5/9 phosphorylation → Osteoblast differentiation (Runx2, ALP, Dlx5)
Genetic ablation experiments confirm GPR54's indispensability: GPR54⁻/⁻ cells show complete loss of KP-10-induced BMP2 and Runx2 expression [1]. Crucially, conditioned medium from KP-10-treated wild-type cells rescues osteogenic gene expression in GPR54⁻/⁻ cells, demonstrating BMP2's autocrine/paracrine actions [1]. Downstream of BMP2, KP-10 enhances Smad1/5/9 phosphorylation (2.1-fold increase) and increases transcriptional activity of osteogenic markers including runt-related transcription factor 2 (Runx2), alkaline phosphatase (ALP), and Distal-less homeobox 5 (Dlx5) by 3.3-fold, 2.8-fold, and 3.1-fold, respectively [1] [8].
KP-10 exhibits potent anti-angiogenic activity through dual suppression of vascular endothelial growth factor (VEGF) signaling:
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3